molecular formula C8H7ClO2 B033012 4-Methoxybenzoyl chloride CAS No. 100-07-2

4-Methoxybenzoyl chloride

Cat. No.: B033012
CAS No.: 100-07-2
M. Wt: 170.59 g/mol
InChI Key: MXMOTZIXVICDSD-UHFFFAOYSA-N
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Description

4-Methoxybenzoyl chloride (CAS 100-07-2) is a reactive acyl chloride derivative of 4-methoxybenzoic acid. It is widely used in organic synthesis as an acylating agent due to the electron-donating methoxy (-OCH₃) group at the para position, which stabilizes the electrophilic carbonyl carbon via resonance . This stabilization enhances its reactivity toward nucleophiles such as amines and alcohols, enabling the synthesis of esters, amides, and thiourea derivatives . Applications span pharmaceuticals (e.g., antimicrobial agents, enzyme inhibitors) and materials science (e.g., modified ferrocenes for alkyd paints) .

Preparation Methods

Synthesis from 4-Methoxybenzoic Acid

The most widely employed method for preparing 4-methoxybenzoyl chloride involves the reaction of 4-methoxybenzoic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. This route is favored for its simplicity and high yields under controlled conditions.

Thionyl Chloride-Mediated Chlorination

4-Methoxybenzoic acid reacts with excess thionyl chloride at reflux temperatures (70–80°C) to produce the corresponding acyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom. A catalytic amount of dimethylformamide (DMF) is often added to accelerate the reaction by generating an intermediate acyloxyphosphonium ion .

Typical Procedure :

  • 4-Methoxybenzoic acid (1.0 mol) is suspended in anhydrous dichloromethane (DCM).

  • Thionyl chloride (2.5 mol) is added dropwise under nitrogen atmosphere.

  • The mixture is refluxed for 4–6 hours, after which excess SOCl₂ and solvent are removed under vacuum.

  • The crude product is purified via fractional distillation (b.p. 120–125°C at 15 mmHg), yielding 85–92% pure this compound .

Key Considerations :

  • Safety : Thionyl chloride releases toxic HCl and SO₂ gases; reactions require fume hoods and gas scrubbers.

  • Purity : Residual thionyl chloride can hydrolyze to HCl, necessitating thorough drying.

Oxalyl Chloride as an Alternative Chlorinating Agent

Oxalyl chloride offers a milder alternative to thionyl chloride, particularly for acid-sensitive substrates. The reaction is typically conducted at room temperature in inert solvents like DCM or tetrahydrofuran (THF).

Reaction Mechanism :

  • 4-Methoxybenzoic acid reacts with oxalyl chloride to form a mixed anhydride intermediate.

  • The intermediate undergoes decomposition, releasing CO and CO₂ gases and yielding this compound.

Advantages :

  • Lower reaction temperatures (25–40°C) reduce side reactions.

  • Higher selectivity due to the absence of strong Brønsted acids.

Limitations :

  • Longer reaction times (8–12 hours) compared to SOCl₂.

  • Higher cost of oxalyl chloride.

Friedel-Crafts Acylation of Anisole

While less common, this compound can be synthesized via Friedel-Crafts acylation of anisole (methoxybenzene) using chloroacetyl chloride in the presence of Lewis acids like AlCl₃. This method introduces the acyl group para to the methoxy substituent, leveraging the directing effects of the electron-donating group.

Procedure :

  • Anisole (1.0 mol) and chloroacetyl chloride (1.2 mol) are dissolved in nitrobenzene.

  • Anhydrous AlCl₃ (1.5 mol) is added gradually at 0–5°C.

  • The mixture is stirred at 30°C for 24 hours, followed by hydrolysis with ice-cold HCl.

  • The product is extracted with DCM and distilled under reduced pressure.

Challenges :

  • Regioselectivity : Competing ortho-acylation may occur, requiring careful temperature control.

  • Byproducts : Nitrobenzene solvent complicates purification.

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous-flow reactors are increasingly adopted to minimize handling of hazardous reagents.

Case Study :
A patented process (US4318866A) describes the chlorination of this compound to 4-trichloromethoxybenzoyl chloride at 150–225°C without catalysts . While this patent focuses on downstream transformations, it confirms the commercial availability and stability of this compound as a starting material.

Optimization Parameters :

ParameterThionyl Chloride RouteOxalyl Chloride Route
Temperature (°C)70–8025–40
Reaction Time (hr)4–68–12
Yield (%)85–9278–85
Purity (%)>95>90

Analytical Characterization

Accurate identification of this compound is critical for quality control.

Spectroscopic Data :

  • ¹H NMR (CDCl₃) : δ 7.82 (d, 2H, J = 8.8 Hz, aromatic), 6.95 (d, 2H, J = 8.8 Hz, aromatic), 3.89 (s, 3H, OCH₃) .

  • IR (cm⁻¹) : 1765 (C=O stretch), 1250 (C-O-C asymmetric stretch).

Chromatographic Methods :

  • Gas chromatography (GC) with a 3% SE-30 column (He flow: 25 mL/min) resolves this compound at 8.2 minutes .

Scientific Research Applications

Synthesis of Stilbene Derivatives

4-Methoxybenzoyl chloride is prominently used in the synthesis of stilbene and dihydrostilbene derivatives, which have been investigated for their potential anti-cancer properties. The reaction typically involves the acylation of various substrates to yield compounds that exhibit biological activity against cancer cells.

Case Study: Synthesis of Dihydrostilbene Derivatives

In a recent study, researchers synthesized several dihydrostilbene derivatives using this compound as a key reagent. These derivatives were evaluated for their cytotoxic effects on different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Formation of Coumarin Dimers

Another significant application of this compound is in the synthesis of coumarin dimers, which have shown potential activity against HIV-1. The synthesis typically involves a condensation reaction where this compound reacts with appropriate phenolic compounds to form coumarin derivatives.

Case Study: HIV-1 Activity

A study demonstrated that coumarin dimers synthesized from this compound exhibited inhibitory effects on HIV-1 replication. The mechanism was attributed to their ability to interfere with viral entry and replication processes .

Reactive Acylating Agent

As a reactive acylating agent, this compound can react with carboxylic acids, alcohols, and amines to produce respective carboxylic anhydrides, esters, and amides. This property is crucial for creating various intermediates in organic synthesis.

Table: Reactions of this compound

Reactant TypeProduct TypeExample Reaction
Carboxylic AcidsCarboxylic AnhydridesRCOOH + this compound → RCOCl + HCl
AlcoholsEstersR-OH + this compound → R-O-C(=O)-Cl
AminesAmidesR-NH₂ + this compound → R-NH-C(=O)-Cl

Synthesis of Thiourea Derivatives

Recent research has explored the use of this compound in synthesizing thiourea derivatives through a two-step reaction involving potassium thiocyanate (KSCN). These derivatives have shown promise in various biological applications.

In a study involving the synthesis of ten new thiourea derivatives using this compound, several compounds demonstrated significant antibacterial and antifungal activities. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions enhanced their biological efficacy .

Safety and Handling Considerations

While this compound is a valuable reagent in organic synthesis, it poses certain safety hazards:

  • Corrosive Nature : It can cause severe burns upon contact with skin or eyes.
  • Reactivity : Reacts exothermically with water and strong bases.
  • Storage : Should be stored in a moisture-free environment to prevent degradation.

Mechanism of Action

Comparison with Similar Compounds

Reactivity and Electronic Effects

The reactivity of benzoyl chloride derivatives is influenced by substituents on the aromatic ring. Key comparisons include:

Compound Substituent Electronic Effect Reactivity in Acylation Key Observations
4-Methoxybenzoyl chloride -OCH₃ (para) Electron-donating High Stabilizes acyl chloride via resonance; preferred for regioselective acylation .
Benzoyl chloride -H (parent) Neutral Moderate Baseline reactivity; lacks electronic stabilization.
4-Nitrobenzoyl chloride -NO₂ (para) Electron-withdrawing Low Reduced reactivity due to deactivation of the carbonyl group.
3-Methoxybenzoyl chloride -OCH₃ (meta) Electron-donating Moderate Less effective resonance stabilization compared to para isomer.
4-Methylbenzoyl chloride -CH₃ (para) Weakly donating Moderate Steric hindrance may reduce reaction rates.
4-Hydroxybenzoyl chloride -OH (para) Electron-donating Variable Hydroxyl group may participate in H-bonding, altering reaction pathways .

Key Findings :

  • This compound exhibits superior reactivity in nucleophilic acyl substitution due to resonance stabilization, making it ideal for synthesizing complex molecules like thiourea derivatives and glycosides .
  • 4-Nitrobenzoyl chloride is less reactive in amidation/esterification due to electron-withdrawing effects, but it is useful in reactions requiring electrophilic intermediates .
  • 3-Methoxybenzoyl chloride shows reduced regioselectivity compared to the para isomer, as seen in studies with cyclotriphosphazene derivatives .

Key Findings :

  • Electron-donating groups (e.g., -OCH₃) generally improve yields due to enhanced stability of intermediates.
  • Steric hindrance in 4-methylbenzoyl chloride may reduce yields in crowded reactions .

Antimicrobial and Antioxidant Activity

  • 4-Methoxybenzoyl thiourea derivatives exhibit significant antioxidant activity (e.g., derivative 8 in DPPH assays) and inhibit urease enzymes, with docking scores surpassing those of benzoyl chloride analogs .
  • Benzoyl chloride derivatives are less effective in antioxidant assays due to the absence of methoxy-mediated radical stabilization .

Enzyme Inhibition

  • 4-Methoxybenzoyl amides show potent inhibition of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), a target in hormone-dependent cancers. The methoxy group enhances binding affinity compared to 3-methoxy or nitro analogs .
  • 4-Nitrobenzoyl derivatives are more effective in carbonic anhydrase-III inhibition, likely due to nitro-group interactions with catalytic zinc ions .

Biological Activity

4-Methoxybenzoyl chloride, also known as 4-anisoyl chloride, is a chemical compound with the formula C9H9ClO2\text{C}_9\text{H}_9\text{ClO}_2 and a molecular weight of 170.59 g/mol. It is primarily used in organic synthesis, particularly in the preparation of various derivatives that exhibit notable biological activities. This article explores its biological activity, including antimicrobial, anticancer, and cytotoxic properties, supported by relevant research findings and data.

Synthesis and Derivatives

This compound serves as a precursor for synthesizing various compounds, including Mannich bases and metal complexes. For instance, it has been used to synthesize (4-methoxybenzoyl) carbamothioyl derivatives through reactions with ammonium thiocyanate and valine. These derivatives have shown promising bioactivity against different bacterial strains and fungi .

Table 1: Key Derivatives and Their Activities

Derivative Biological Activity
(4-Methoxybenzoyl) carbamothioyl valineAntibacterial and antifungal
N-4-methoxybenzoyl-N'-(4-fluorophenyl)thioureaCytotoxic against HeLa cell line
Mannich bases derived from this compoundAnticancer, antibacterial, antifungal

Antimicrobial Activity

Research indicates that compounds derived from this compound exhibit significant antimicrobial properties. For example, the synthesized Mannich bases have been reported to possess potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Saccharomyces cerevisiae .

In one study, the bioactivity of new metal complexes formed with 4-methoxybenzoyl derivatives was evaluated, revealing inhibition of two types of bacteria and one type of fungus . This suggests that the structural modifications made to this compound can enhance its biological efficacy.

Anticancer Potential

The anticancer potential of compounds derived from this compound has been explored through various studies. For instance, a docking study indicated that N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea showed a lower re-rank score compared to hydroxyurea (HU), suggesting its higher biological activity. This was corroborated by in vitro cytotoxicity assays where it demonstrated a lower IC50 value than HU against the HeLa cell line .

Table 2: Cytotoxicity Data

Compound IC50 (µM) Reference
N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea<10
Hydroxyurea>10

Genotoxicity Concerns

While exploring its biological activity, it is essential to consider the genotoxic potential of 4-methoxybenzyl chloride (a related compound). It has been identified as a genotoxic impurity in certain pharmaceuticals, necessitating careful monitoring during synthesis and application . The development of analytical methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) has been crucial in quantifying this impurity effectively .

Q & A

Basic Questions

Q. What are the recommended methods for characterizing the purity and structural integrity of 4-methoxybenzoyl chloride in synthetic chemistry research?

  • Answer: this compound is typically characterized using ¹H NMR spectroscopy to confirm its structural integrity, with peak assignments for the methoxy (-OCH₃) and aromatic protons. Gas chromatography (GC) and argentometric titration are employed to assess purity, with commercial samples often reporting ≥98.0% purity via titration and ≥99.0% by GC . For derivatives synthesized from this compound (e.g., thioureas), LC-MS and GC-MS are used to verify molecular weights and detect by-products .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Answer: Due to its corrosive nature (UN1729, Class 8), handling requires impervious gloves , tightly sealed goggles , and protective clothing to prevent skin/eye contact. Work should be conducted in a fume hood to avoid inhalation. Contaminated clothing must be removed immediately, and exposed skin rinsed with water. Storage recommendations include using locked, cool, dry environments away from incompatible substances like bases or oxidizers . Emergency protocols emphasize rinsing eyes with water for 15 minutes and seeking medical attention .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in esterification or amidation reactions?

  • Answer: Reaction optimization often involves temperature control to minimize side reactions. For example, esterification of 4-(4-methoxybenzoyl)butanoic acid is performed at –8°C using a sodium chloride/ice-water bath to suppress hydrolysis . In amidation, stoichiometric ratios of amines (primary/secondary/diamines) are critical; excess amine may reduce by-products. Solvent choice (e.g., anhydrous acetone or ether) also impacts yield, as moisture-sensitive reactions require rigorously dried conditions .

Q. What methodologies are employed to analyze the antioxidant activity of thiourea derivatives synthesized from this compound?

  • Answer: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is standard for evaluating antioxidant activity. For instance, thiourea derivatives synthesized from this compound showed varying IC₅₀ values, with Compound 8 exhibiting the highest activity (IC₅₀ = 28.4 µM) due to electron-donating substituents enhancing radical stabilization . Molecular docking (via Autodock software) further correlates activity with binding affinities; compounds with dual thiourea moieties (e.g., Compound 7) demonstrated superior inhibition of urease (docking score = –9.8 kcal/mol) .

Q. How does the methoxy substituent in this compound influence its reactivity and interaction with biological targets in molecular docking studies?

  • Answer: The electron-donating methoxy group increases the electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitution reactions (e.g., with amines). In molecular docking, the methoxy group contributes to hydrophobic interactions and hydrogen bonding with target proteins. For example, in urease inhibition, derivatives with para-methoxy groups showed stronger binding to the active site (e.g., Compound 7’s interaction with 4UBP protein) compared to non-substituted analogs . Computational studies suggest that steric and electronic effects of the methoxy group modulate binding affinities and selectivity .

Properties

IUPAC Name

4-methoxybenzoyl chloride
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InChI

InChI=1S/C8H7ClO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
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InChI Key

MXMOTZIXVICDSD-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)C(=O)Cl
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Molecular Formula

C8H7ClO2
Record name 4-METHOXYBENZOYL CHLORIDE
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DSSTOX Substance ID

DTXSID9059204
Record name Benzoyl chloride, 4-methoxy-
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Molecular Weight

170.59 g/mol
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Physical Description

4-methoxybenzoyl chloride appears as an amber-colored crystalline solid. Melting point 72 °F. Corrosive to metals and skin. Vapors may cause serious burns to the eyes., Clear solid or amber liquid; [Hawley] Liquid or low melting solid; [MSDSonline]
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Boiling Point

504 °F at 760 mmHg (USCG, 1999), 262-263 °C
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Solubility

Soluble in ether and acetone. Very soluble in benzene. Slightly soluble in carbon tetrachloride.
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Density

1.26 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.261 g/cu cm at 20 °C
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Vapor Pressure

0.01 [mmHg]
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Color/Form

Clear crystals or amber liquid

CAS No.

100-07-2
Record name 4-METHOXYBENZOYL CHLORIDE
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Melting Point

72 °F (USCG, 1999), 22 °C
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Synthesis routes and methods I

Procedure details

Add p-anisic acid (77 g, 0.55 mol) to 100 mL SOCl2 and stir overnight at room temperature. Evaporate the excess SOCl2 to give p-anisoyl chloride. Add (2R,3R)-(+)-tartaric acid (25 g, 166 mmol) and stir the mixture and heat at 170° C. for an hour. Allow the mixture to cool to 100° C. and add 200 mL toluene. Cool the mixture to room temperature and add another 100 mL toluene. Collect the precipitate, rinse with toluene and dry. Reflux the crude product in a mixture of 300 mL acetone and 20 mL water for two hours. Then add 200 mL water and evaporate the acetone. Add another 200 mL water and collect the precipitate, rinse with water and dry. Reflux the product in 200 mL toluene for 15 minutes and collect the precipitate while the mixture is hot. Rinse the precipitate with 50 mL warm toluene and dry to give (2R,3R)-(−)-di-(p-anisoyl)tartaric acid.
Quantity
77 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A slurry of 22.5 g. (0.15 mole of 4-methoxybenzoic acid in benzene at reflux is treated with 12.5 ml. (0.15 mole) of thionyl chloride and 1 ml. of N,N-dimehtyl formamide. After stirring for 15 minutes the solution is evaporated and cooled to provide 4methoxybenzoyl chloride as a yellow solid. The solid is dissolved in carbon disulfide and added to 20 g. (0.15 mole) of aluminum chloride slurried in 200 ml. of carbon sulfide. To this mixture is added 30 g. (0.15 mole) of 2,6-di(t-butyl)phenol. After stirring for two hours at room termperature, the resulting mixture is poured into a dilute hydrochloric acid-ice mixture, then extracted with three portions of dichloromethane. The organic layer is dried, then evaporated to provide a residue which is recrystallized twice from a benzene-hexane mixture to provide 4-(4-methoxybenzoyl)-2,6-di(t-butyl)phenol, m.p. 141°-142.5° C.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Thionyl chloride (10 mL) was added to 4-methoxybenzoic acid (306 mg, 2.0 mmol) and the mixture was stirred at reflux for 3 hr. Thionyl chloride was evaporated under reduced pressure and the residues was dried in vacuum to obtain 4-methoxybenzoyl chloride (320 mg). 3-Hydroxyanthranilic acid (167 mg, 1.0 mmol) and pyridine (158 mg, 2.0 mmol) were added to dichlormethane (10 mL) and the mixture was stirred at room temperature for 30 min. Then 2 (320 mg, 2.0 mmol) was added. The mixture was stirred at room temperature overnight and concentrated. The residue was purified by column chromatography (silica gel, petroleum ether:ethyl acetate=20:1 to 10:1) to yield methyl 3-hydroxy-2-(4-methoxybenzamido)benzoate as a solid (178 mg, yield 59%). LC-MS (ESI) m/z 302 [M+1]+.
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

25 g of thionyl chloride was added to 5 g of p-methoxybenzoic acid. After the temperature of the mixture was kept at 70° C. for 6 hours under reflux, the mixture was heated under reduced pressure to remove unchanged thionyl chloride. The residue was dissolved in benzene, and after the solution was heated to be condensed, it was cooled to produce precipitate. The precipitate was recrystallized with benzene to obtain p-methoxybenzoyl chloride. 10 mmol of choline chloride was added to 10 mmol of p-methoxybenzoyl chloride. The temperature of the mixture was kept at 120° C. for 5 hours. The residue was separated and purified by subjecting to silica gel chromatography to obtain p-methoxybenzoyl choline chloride.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

2 equivalents of thionyl chloride and 0.1 g of aluminum chloride are added to 10 g (0.06 mole) of 4-methoxybenzoic acid in suspension in 60 ml of petroleum ether. This reaction mixture is refluxed for 5 hours. The solution is concentrated under reduced pressure. The residual oil crystallizes in the presence of petroleum ether at 0° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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